N,N-didesmethyl AH 7921

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

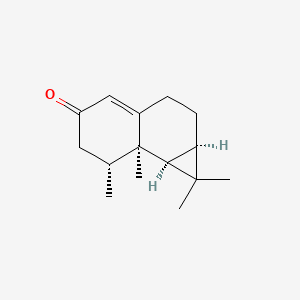

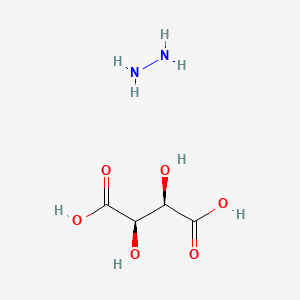

N,N-didesmethyl AH 7921 is an analytical reference standard that is structurally categorized as an opioid metabolite .

Synthesis Analysis

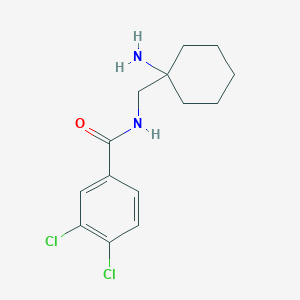

AH-7921 is a structurally unique synthetic opioid analgesic. It was synthesized among other N-substituted cyclohexylmethylbenzamide derivatives as a potential analgesic agent due to its structural similarity to fentanyl and phencyclidine . It is an N-substituted cyclohexylmethylbenzamide, where the benzamide moiety is dichlorinated at positions 3 and 4 of the benzyl ring, and the aminocyclohexane moiety is N,N-dimethylated .Molecular Structure Analysis

The formal name of N,N-didesmethyl AH 7921 is N-[(1-aminocyclohexyl)methyl]-3,4-dichloro-benzamide. It has a molecular formula of C14H18Cl2N2O and a formula weight of 301.2 .Chemical Reactions Analysis

N,N-didesmethyl AH 7921 is a predominant metabolite of AH 7921 incubated with human liver microsomes that is also abundant in hydrolyzed urine case samples .Physical And Chemical Properties Analysis

N,N-didesmethyl AH 7921 is a crystalline solid with a purity of ≥98%. It is soluble in DMF (10 mg/ml), DMSO (3 mg/ml), and Ethanol (11 mg/ml). It has a λmax of 207, 238 nm .Applications De Recherche Scientifique

Psychoactive Opioid

N,N-didesmethyl AH 7921 is a structurally unique synthetic opioid analgesic . It has been found to be several times more potent than codeine and at least as potent as morphine . It has been sold as a “research chemical” or “legal opioid” on the Internet since 2012 .

Analgesic Action

The morphine-like analgesic action of AH-7921 is established as a μ-opioid receptor agonist . This makes it a potential subject for research in pain management and understanding the mechanisms of opioid action.

Study of Addiction and Withdrawal

Studies have revealed the addictive liability of AH-7921 . It has been found that administration of naloxone to rats treated with AH-7921 caused a withdrawal syndrome similar to that produced in animals that had received morphine . This makes it a useful compound for studying addiction and withdrawal mechanisms.

Public Health Research

AH-7921 has led to several non-fatal intoxications and deaths . Studying its effects can provide valuable insights for public health research, particularly in understanding the risks associated with new psychoactive substances.

Forensic Applications

Given its presence in several fatal intoxications , N,N-didesmethyl AH 7921 is of interest in forensic toxicology. It can help in understanding the cause of death and contributing factors in drug-related fatalities.

Metabolism Studies

N,N-didesmethyl AH 7921 is a predominant metabolite of AH 7921 . Studying this compound can provide insights into the metabolic pathways of AH 7921, which can be useful in pharmacokinetic and drug metabolism studies.

Mécanisme D'action

Target of Action

N,N-didesmethyl AH 7921 is a structurally unique synthetic opioid analgesic . Its primary target is the μ-opioid receptor , which plays a crucial role in pain perception . This compound acts as an agonist at the μ-opioid receptor, meaning it binds to this receptor and activates it .

Mode of Action

Upon binding to the μ-opioid receptor, N,N-didesmethyl AH 7921 triggers a series of intracellular events. This leads to the inhibition of pain signals, thereby producing an analgesic effect . The compound has been found to be several times more potent than codeine and at least as potent as morphine .

Biochemical Pathways

As a μ-opioid receptor agonist, it is likely to influence theopioidergic system , which is involved in pain modulation and reward .

Pharmacokinetics

It is known to be a predominant metabolite of ah 7921 incubated with human liver microsomes . This suggests that the compound undergoes extensive metabolism in the liver, which could impact its bioavailability.

Result of Action

The activation of the μ-opioid receptor by N,N-didesmethyl AH 7921 results in significant analgesic properties . It’s important to note that this compound has also been associated with non-fatal intoxications and deaths, indicating a potential for harm .

Action Environment

The action, efficacy, and stability of N,N-didesmethyl AH 7921 can be influenced by various environmental factors. For instance, the presence of other substances, such as central nervous system depressants, could potentially enhance its effects . Furthermore, the compound’s stability could be affected by factors such as temperature and pH.

Orientations Futures

AH-7921 is a current public health risk, and better international collaboration, effective legislation and continuous community alertness are needed to tackle this current growing problem . The aim of future research should be to summarize the current knowledge about this drug concerning its chemistry, pharmacology, and toxicology, as well as its international legal status .

Propriétés

IUPAC Name |

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONJCCUJYOMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344929 |

Source

|

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1580956-92-8 |

Source

|

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)